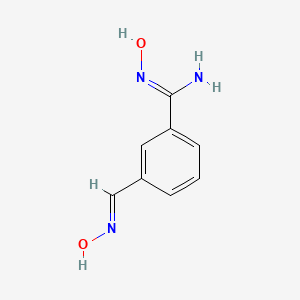
3-(Hydroxyiminomethyl)benzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyiminomethyl)benzamidoxime is a chemical compound with the molecular formula C8H9N3O2 It is an amidoxime derivative, which means it contains both an oxime and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyiminomethyl)benzamidoxime typically involves the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride in an ethanol-water mixture under inert atmosphere conditions. The reaction is carried out at room temperature (20-25°C) to form the intermediate oxime. This intermediate is then treated with sodium carbonate in ethanol-water mixture and heated to 78°C to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyiminomethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce amidoximes to amines.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions to form substituted derivatives.
Major Products Formed
Oxidation: Amides
Reduction: Amines
Substitution: Substituted benzamidoxime derivatives
Scientific Research Applications
3-(Hydroxyiminomethyl)benzamidoxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Industry: It can be used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxyiminomethyl)benzamidoxime involves its ability to undergo oxidation and reduction reactions. In biological systems, it can be oxidized by enzymes like cytochrome P450 to release nitric oxide (NO), which has various physiological effects, including vasodilation and inhibition of platelet aggregation . The molecular targets and pathways involved include the nitric oxide signaling pathway and interactions with hemoproteins.
Comparison with Similar Compounds
Similar Compounds
Benzamidoxime: Similar structure but lacks the hydroxyiminomethyl group.
Hydroxybenzamidoxime: Contains a hydroxyl group on the benzene ring.
N-Hydroxybenzamidine: Similar amidoxime structure but with different substituents.
Uniqueness
3-(Hydroxyiminomethyl)benzamidoxime is unique due to the presence of both hydroxyiminomethyl and amidoxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to release nitric oxide upon oxidation makes it particularly valuable in medical research.
Properties
IUPAC Name |
N'-hydroxy-3-[(E)-hydroxyiminomethyl]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYLXPFAAMTTH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)


![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2925414.png)




